molecular formula C9H16N2O B1399474 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one CAS No. 1250178-52-9

1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one

Cat. No. B1399474
CAS RN: 1250178-52-9
M. Wt: 168.24 g/mol
InChI Key: UOEQVGGEGKRRLM-UHFFFAOYSA-N
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Description

The compound “1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including pyrrolidine-2-one, can be achieved through two main synthetic strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure of this compound allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the reaction can be tuned by using a specific oxidant and additive .

Scientific Research Applications

Antiarrhythmic Drug Development

1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one: derivatives have shown promise in the development of antiarrhythmic drugs. Studies have indicated that these compounds possess an affinity for α1-adrenergic receptors, which play a role in restoring normal sinus rhythm . This could lead to the design of new compounds that are more effective and safer than current antiarrhythmic medications.

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring, a core structure in 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one , is a versatile scaffold in drug discovery. It allows for efficient exploration of pharmacophore space due to its sp3-hybridization and contributes to the stereochemistry of molecules . This structural feature can lead to a different biological profile of drug candidates, influencing their binding mode to enantioselective proteins.

Antitumor Activity

Certain pyrrolidin-2-one derivatives have demonstrated antitumor activity. For instance, compounds with this structure have shown growth inhibition against lung cancer and CNS cancer . This suggests potential applications in developing new cancer therapies.

Organic Synthesis

In organic synthesis, 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one serves as a valuable synthon due to its rich reactivity. It has been used in the synthesis of various alkaloids and unusual β-amino acids . Its inherent reactivity makes it a versatile building block for constructing complex organic molecules.

Chemical Engineering

The compound’s role in chemical engineering is linked to its synthesis and functionalization. It is used in selective synthesis processes, such as the formation of pyrrolidin-2-ones and 3-iodopyrroles, which are valuable intermediates in the synthesis of drugs and other fine chemicals .

Biochemistry

In biochemistry, the pyrrolidin-2-one structure is significant due to its presence in cognition enhancers like piracetam and oxiracetam. These compounds are selective for brain areas involved in knowledge acquisition and memory processes .

Future Directions

The future directions in the research of pyrrolidine derivatives, including “1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one”, involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space due to sp3-hybridization and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

properties

IUPAC Name

1-(pyrrolidin-3-ylmethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9-2-1-5-11(9)7-8-3-4-10-6-8/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEQVGGEGKRRLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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